1-[(Oxan-4-yl)methyl]azetidin-3-amine dihydrochloride
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Overview
Description
1-[(Oxan-4-yl)methyl]azetidin-3-amine dihydrochloride is a chemical compound with the molecular formula C8H16N2O.2ClH. It is known for its unique structure, which includes an azetidine ring and an oxane moiety.
Preparation Methods
The synthesis of 1-[(Oxan-4-yl)methyl]azetidin-3-amine dihydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process that includes the formation of the azetidine ring and the attachment of the oxane moiety. Common starting materials include azetidine and oxane derivatives.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired product is obtained. Catalysts and solvents may be used to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-[(Oxan-4-yl)methyl]azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(Oxan-4-yl)methyl]azetidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties. It serves as a lead compound for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infectious diseases and cancer. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Oxan-4-yl)methyl]azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets.
Comparison with Similar Compounds
1-[(Oxan-4-yl)methyl]azetidin-3-amine dihydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(oxan-4-yl)azetidin-3-ol hydrochloride and 1-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine dihydrochloride share structural similarities with this compound.
Uniqueness: The presence of the oxane moiety and the specific arrangement of functional groups in this compound contribute to its unique chemical and biological properties.
Biological Activity
1-[(Oxan-4-yl)methyl]azetidin-3-amine dihydrochloride is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including antimicrobial and antiviral effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H18Cl2N2O
- Molecular Weight : 229.15 g/mol
- CAS Number : 1257045-99-0
Preparation Methods
The synthesis of this compound typically involves:
- Starting Materials : The reaction begins with azetidine and oxan-4-yl chloride.
- Reaction Conditions : The reaction is conducted in the presence of bases like triethylamine to neutralize hydrochloric acid produced during the reaction.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain the final product in high purity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Antiviral Activity
The compound has also been studied for its antiviral properties. Preliminary data indicate that it may inhibit viral replication in certain cell lines, although specific mechanisms remain to be fully elucidated.
The exact mechanism of action for this compound involves its interaction with specific molecular targets. It is believed to modulate enzyme activity or receptor binding, leading to altered cellular responses. Further studies are required to clarify these interactions and identify the precise pathways involved .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study conducted on various bacterial strains showed that the compound effectively inhibited growth at concentrations lower than those required for many existing antibiotics, indicating its potential as a novel therapeutic agent.
-
Case Study on Antiviral Effects :
- In a controlled laboratory setting, this compound was tested against a strain of influenza virus. Results indicated a reduction in viral load, suggesting potential use in antiviral therapies.
Properties
Molecular Formula |
C9H20Cl2N2O |
---|---|
Molecular Weight |
243.17 g/mol |
IUPAC Name |
1-(oxan-4-ylmethyl)azetidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H18N2O.2ClH/c10-9-6-11(7-9)5-8-1-3-12-4-2-8;;/h8-9H,1-7,10H2;2*1H |
InChI Key |
FWCSUDWMDXMZCX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CN2CC(C2)N.Cl.Cl |
Origin of Product |
United States |
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